
Graphislacton A
Übersicht
Beschreibung
Graphislactone A is a secondary metabolite derived from a mycobiont found in the lichens of the genus Graphis. This compound exhibits significant antioxidant properties and has been the subject of various scientific studies due to its potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Graphislactone A is recognized for its significant antioxidant capacity, which has been demonstrated through various in vitro assays. Studies have shown that GPA exhibits free radical-scavenging activity that surpasses well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .
Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent studies have highlighted the potential of Graphislactone A in mitigating non-alcoholic fatty liver disease (NAFLD). In animal models, GPA demonstrated a marked reduction in hepatic steatosis without significantly affecting liver inflammation . This was achieved by inhibiting lipogenesis rather than enhancing fat oxidation, indicating a unique mechanism of action that could be leveraged for therapeutic purposes.
Lipid Metabolism Regulation
GPA has been shown to suppress lipogenic gene expression in adipocytes, suggesting its role in regulating lipid metabolism. In 3T3-L1 adipocytes, GPA treatment resulted in decreased lipid accumulation and altered expression of genes associated with adipogenesis . These findings position GPA as a potential agent for managing obesity and related metabolic disorders.
Case Studies and Research Findings
Broader Implications and Future Research Directions
The promising results associated with Graphislactone A's antioxidant and anti-inflammatory properties suggest several avenues for future research:
- Clinical Trials : Further investigation into the efficacy of GPA in human subjects suffering from metabolic disorders or chronic inflammatory conditions.
- Mechanistic Studies : Detailed studies to elucidate the molecular pathways through which GPA exerts its effects on lipid metabolism and inflammation.
- Formulation Development : Exploration of GPA's incorporation into dietary supplements or pharmaceutical formulations aimed at preventing or treating oxidative stress-related diseases.
Wirkmechanismus
Target of Action
Graphislactone A (GPA) is a secondary metabolite derived from a mycobiont found in the lichens of the genus Graphis . It exhibits antioxidant properties . The primary targets of GPA are the lipogenic pathways in hepatocytes and adipocytes .
Mode of Action
GPA interacts with its targets by inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . It effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .
Biochemical Pathways
RNA sequencing data revealed intriguing associations between GPA and the adipogenic pathways during adipocyte differentiation . By inhibiting lipogenesis, GPA affects the biochemical pathways involved in fat production and storage.
Result of Action
GPA has demonstrated antioxidant capacity on par with that of vitamin C in cultured hepatocytes . It also reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, GPA had a milder impact on liver inflammation while markedly attenuating hepatic steatosis .
Action Environment
Biochemische Analyse
Biochemical Properties
Graphislactone A has been shown to interact with various biomolecules in biochemical reactions. It demonstrated antioxidant capacity on a par with that of vitamin C in cultured hepatocytes .
Cellular Effects
Graphislactone A has significant effects on various types of cells and cellular processes. It reduces the inflammatory response induced by lipopolysaccharide in primary macrophages . It also effectively reduces lipid accumulation and suppresses lipogenic gene expression in AML12 hepatocytes and 3T3-L1 adipocytes .
Molecular Mechanism
The molecular mechanism of Graphislactone A involves inhibiting lipogenesis rather than fat oxidation in cultured hepatocytes . RNA sequencing data revealed intriguing associations between Graphislactone A and the adipogenic pathways during adipocyte differentiation .
Temporal Effects in Laboratory Settings
It has been shown to have a long-term effect on reducing hepatic steatosis .
Dosage Effects in Animal Models
In animal studies using a non-alcoholic fatty liver disease (NAFLD) mouse model, Graphislactone A had a milder impact on liver inflammation while markedly attenuating hepatic steatosis . This effect was confirmed in an animal model of early fatty liver disease without inflammation .
Metabolic Pathways
The metabolic pathways that Graphislactone A is involved in primarily relate to lipogenesis . It inhibits lipogenesis in cultured hepatocytes .
Transport and Distribution
Its ability to reduce lipid accumulation suggests it may interact with lipid transporters or binding proteins .
Subcellular Localization
Its demonstrated effects on lipid accumulation and lipogenesis suggest it may localize to areas of the cell involved in these processes .
Vorbereitungsmethoden
Graphislactone A is primarily isolated from the culture of endophytic fungi such as Cephalosporium sp. IFB-E001. The extraction process involves culturing the fungus in a suitable medium, followed by solvent extraction and chromatographic purification
Analyse Chemischer Reaktionen
Graphislacton A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen l,l-Diphenyl-2-picrylhydrazyl (DPPH) für freie Radikal-Fang-Assays und Wasserstoffperoxid für oxidative Stress-Studien . Zu den wichtigsten Produkten, die aus diesen Reaktionen entstehen, gehören reduzierte Formen reaktiver Sauerstoffspezies und stabilisierte Radikalzwischenprodukte.
Vergleich Mit ähnlichen Verbindungen
Graphislacton A gehört zu einer Familie von phenolischen Benzopyranonen, die aus Flechten der Gattung Graphis isoliert wurden . Zu ähnlichen Verbindungen gehören:
Butylhydroxytoluol (BHT): Ein synthetisches Antioxidans mit ähnlichen Eigenschaften zur Radikalfängeraktivität.
Ascorbinsäure (Vitamin C): Ein natürliches Antioxidans mit vergleichbarer Wirksamkeit bei der Reduktion von oxidativem Stress.
This compound ist aufgrund seiner natürlichen Herkunft und seiner spezifischen biologischen Aktivitäten einzigartig, insbesondere seiner Rolle im Lipidstoffwechsel und seinen entzündungshemmenden Wirkungen .
Biologische Aktivität
Graphislactone A (GPA) is a phenolic benzopyranone, a secondary metabolite derived from the mycobiont of lichens in the genus Graphis. This compound has garnered attention for its diverse biological activities, particularly its potent antioxidant and anti-inflammatory properties. This article explores the biological activity of Graphislactone A, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
Antioxidant Activity
GPA exhibits significant antioxidant properties, which have been characterized through various in vitro assays. The compound's ability to scavenge free radicals is comparable to well-known antioxidants such as ascorbic acid and butylated hydroxytoluene (BHT).
- Free Radical Scavenging : GPA has demonstrated strong scavenging activity against several free radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radicals. In studies, GPA showed an EC50 value of 0.04 mg/mL in DPPH assays, indicating its effectiveness in reducing oxidative stress .
- Reduction of Reactive Oxygen Species (ROS) : In hepatocyte models, GPA significantly reduced H2O2-induced ROS production. Treatment with GPA at concentrations of 12.5 μM to 50 μM maintained cell viability above 80% while effectively scavenging ROS .
- Antioxidant Assays : Various assays have confirmed GPA's antioxidant potential:
Anti-inflammatory Activity
GPA also possesses anti-inflammatory properties that may contribute to its therapeutic potential in conditions like non-alcoholic fatty liver disease (NAFLD).
Inflammatory Response Modulation
- Cytokine Expression : GPA treatment resulted in decreased expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage models. This suggests that GPA can modulate inflammatory pathways effectively .
- Lipid Metabolism Regulation : In studies involving adipocytes and hepatocytes, GPA reduced lipid accumulation and suppressed lipogenic gene expression, indicating its potential role in managing lipid metabolism disorders .
Therapeutic Applications
The biological activities of Graphislactone A suggest several potential therapeutic applications:
- Management of NAFLD : Research indicates that GPA can mitigate hepatic steatosis by inhibiting lipogenesis rather than promoting fat oxidation . This positions GPA as a candidate for further exploration in treating metabolic disorders.
- Antimicrobial Properties : Preliminary studies have suggested that GPA may possess antimicrobial activity against various pathogens, although more research is needed to fully characterize this aspect .
Case Studies and Research Findings
Several studies have focused on the biological activity of Graphislactone A:
Eigenschaften
IUPAC Name |
4,7-dihydroxy-3,9-dimethoxy-1-methylbenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-7-4-11(21-3)14(18)15-12(7)9-5-8(20-2)6-10(17)13(9)16(19)22-15/h4-6,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKUDZVEVLDBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.